molecular formula C16H19N3O3 B6605538 tert-butyl N-(5-formyl-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbamate CAS No. 2230799-12-7

tert-butyl N-(5-formyl-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbamate

Cat. No. B6605538
M. Wt: 301.34 g/mol
InChI Key: AFODSVLSCRCLEV-UHFFFAOYSA-N
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Description

Tert-butyl N-(5-formyl-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbamate (TBFMP) is an organic compound that has been studied extensively in the scientific community due to its unique properties and potential applications. TBFMP is a derivative of pyrazole, a five-membered heterocyclic ring containing nitrogen and carbon atoms. TBFMP is synthesized by reacting tert-butyl alcohol with 5-formyl-1-methyl-3-phenyl-1H-pyrazol-4-yl carbamate in the presence of a base catalyst. The resulting compound has been found to possess a wide variety of properties, including antimicrobial and antioxidant activities, as well as potential applications in the synthesis of pharmaceuticals and agrochemicals.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for tert-butyl N-(5-formyl-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbamate involves the reaction of tert-butyl N-(1-methyl-3-phenyl-1H-pyrazol-4-yl)carbamate with formic acid in the presence of a catalyst to form the desired product.

Starting Materials
tert-butyl N-(1-methyl-3-phenyl-1H-pyrazol-4-yl)carbamate, formic acid, catalyst

Reaction
Add tert-butyl N-(1-methyl-3-phenyl-1H-pyrazol-4-yl)carbamate to a reaction vessel, Add formic acid to the reaction vessel, Add a catalyst to the reaction mixture, Heat the reaction mixture to a suitable temperature and stir for a specific time period, Cool the reaction mixture and extract the product using a suitable solvent, Purify the product using column chromatography or recrystallization

Scientific Research Applications

Tert-butyl N-(5-formyl-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbamate has been studied extensively in the scientific community due to its unique properties and potential applications. It has been found to possess antimicrobial and antioxidant activities, as well as potential applications in the synthesis of pharmaceuticals and agrochemicals. tert-butyl N-(5-formyl-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbamate has been used as a starting material for the synthesis of various compounds, such as the anti-cancer agent 5-thiocyanato-1-methyl-3-phenyl-1H-pyrazol-4-yl carbamate. tert-butyl N-(5-formyl-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbamate has also been used as a model compound for the study of the reactivity of pyrazoles, as well as for the study of the mechanism of action of various drugs.

Mechanism Of Action

The mechanism of action of tert-butyl N-(5-formyl-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbamate is not fully understood. It is believed that the compound interacts with proteins and other biomolecules in the body, leading to the inhibition of various physiological processes. It is thought that tert-butyl N-(5-formyl-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbamate may also act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.

Biochemical And Physiological Effects

Tert-butyl N-(5-formyl-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbamate has been found to possess antimicrobial and antioxidant activities. In vitro studies have shown that tert-butyl N-(5-formyl-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbamate is able to inhibit the growth of several bacterial species, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. tert-butyl N-(5-formyl-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbamate has also been found to possess antioxidant activity, as it is able to scavenge free radicals and prevent oxidative damage to cells.

Advantages And Limitations For Lab Experiments

Tert-butyl N-(5-formyl-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbamate has several advantages as a model compound for laboratory experiments. It is relatively easy to synthesize and is relatively stable, making it an ideal compound for the study of the reactivity of pyrazoles. Additionally, tert-butyl N-(5-formyl-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbamate is a relatively non-toxic compound, making it safe to use in laboratory experiments. However, tert-butyl N-(5-formyl-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbamate is not as widely studied as other compounds, so its properties and applications may not be as well understood.

Future Directions

The potential applications of tert-butyl N-(5-formyl-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbamate are vast and further research is needed to fully explore them. Future research may focus on the development of novel synthesis methods for tert-butyl N-(5-formyl-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbamate and its derivatives, as well as the study of its mechanism of action. Additionally, further research may focus on the development of novel pharmaceuticals and agrochemicals based on tert-butyl N-(5-formyl-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbamate and its derivatives. Finally, further research may focus on the development of novel antimicrobial and antioxidant compounds based on tert-butyl N-(5-formyl-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbamate and its derivatives.

properties

IUPAC Name

tert-butyl N-(5-formyl-1-methyl-3-phenylpyrazol-4-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-16(2,3)22-15(21)17-14-12(10-20)19(4)18-13(14)11-8-6-5-7-9-11/h5-10H,1-4H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFODSVLSCRCLEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N(N=C1C2=CC=CC=C2)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(5-formyl-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbamate

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